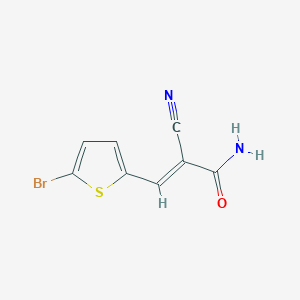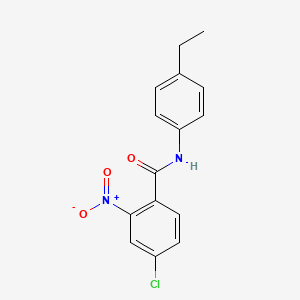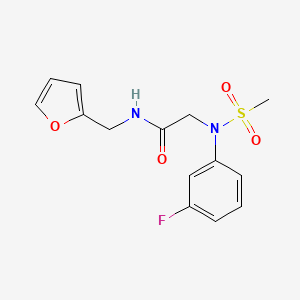
N-(4,6-dimethyl-2-pyrimidinyl)-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4,6-dimethyl-2-pyrimidinyl)-1-benzofuran-2-carboxamide, commonly known as DBF, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and environmental science. DBF belongs to the class of benzofuran derivatives and has shown promising results in inhibiting the growth of cancer cells, improving crop yield, and reducing the environmental impact of pesticides.
Scientific Research Applications
DBF has been extensively studied for its potential applications in various fields of science. In medicine, DBF has shown promising results in inhibiting the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. DBF has also been shown to improve the efficacy of chemotherapy drugs by reducing drug resistance in cancer cells. In agriculture, DBF has been used as a pesticide to improve crop yield and reduce the environmental impact of pesticides. DBF has also been shown to enhance the growth of beneficial bacteria in soil, leading to improved soil fertility. In environmental science, DBF has been used as a fluorescent probe to detect heavy metal ions in water, soil, and air.
Mechanism of Action
The mechanism of action of DBF is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell growth, proliferation, and survival. DBF has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying chromatin structure. HDAC inhibition leads to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. DBF has also been shown to inhibit the activity of protein kinase B (AKT), which is a key signaling pathway that regulates cell survival and proliferation. AKT inhibition leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
DBF has been shown to have various biochemical and physiological effects in different systems. In cancer cells, DBF induces apoptosis by activating the caspase cascade and inhibiting the anti-apoptotic protein Bcl-2. DBF also inhibits the migration and invasion of cancer cells by suppressing the expression of matrix metalloproteinases (MMPs) and vascular endothelial growth factor (VEGF). In agricultural systems, DBF improves crop yield by increasing the expression of genes involved in photosynthesis and nutrient uptake. DBF also enhances the growth of beneficial bacteria in soil by increasing the expression of genes involved in nitrogen fixation and phosphorus solubilization.
Advantages and Limitations for Lab Experiments
DBF has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. DBF is also relatively easy to synthesize and can be obtained in large quantities. However, DBF has some limitations, including its high cost and limited availability in some regions. DBF is also relatively new and requires further research to fully understand its mechanism of action and potential applications.
Future Directions
There are several future directions for DBF research, including its potential applications in cancer therapy, agriculture, and environmental science. In cancer therapy, DBF could be combined with other chemotherapeutic agents to improve their efficacy and reduce drug resistance. DBF could also be used as a diagnostic tool to detect cancer cells and monitor their response to therapy. In agriculture, DBF could be used to improve crop yield and reduce the environmental impact of pesticides. DBF could also be used to enhance soil fertility and promote sustainable agriculture. In environmental science, DBF could be used to detect heavy metal ions in water, soil, and air and monitor their impact on human health and the environment.
Synthesis Methods
DBF can be synthesized through a simple reaction between 1-benzofuran-2-carboxylic acid and 4,6-dimethyl-2-aminopyrimidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields DBF as a white crystalline solid with a melting point of 262-264°C and a purity of over 99%.
properties
IUPAC Name |
N-(4,6-dimethylpyrimidin-2-yl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c1-9-7-10(2)17-15(16-9)18-14(19)13-8-11-5-3-4-6-12(11)20-13/h3-8H,1-2H3,(H,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJXUZKLBOLKAPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=O)C2=CC3=CC=CC=C3O2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(2-chlorophenoxy)ethyl]-2(1H)-pyridinone](/img/structure/B5709689.png)
![2-{[3-(benzyloxy)benzoyl]amino}benzamide](/img/structure/B5709694.png)
![N'-(6-cyano-5-methyl-2-phenylthieno[2,3-d]pyrimidin-4-yl)-N,N-dimethylimidoformamide](/img/structure/B5709708.png)
![1-benzyl-4-[(4-bromo-3,5-dimethylphenoxy)acetyl]piperazine](/img/structure/B5709725.png)
![2,3,5,6-tetramethyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B5709732.png)

![2-fluoro-N-[(2-naphthylamino)carbonothioyl]benzamide](/img/structure/B5709744.png)

![N-[4-(aminosulfonyl)benzyl]-3-phenylacrylamide](/img/structure/B5709756.png)

![N-{[(4-methoxyphenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5709775.png)

![4-[(4-nitro-1H-imidazol-1-yl)acetyl]morpholine](/img/structure/B5709784.png)
![N-[4-(dimethylamino)phenyl]-2-nitrobenzenesulfonamide](/img/structure/B5709788.png)